1-(2-(diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one
Description
Properties
IUPAC Name |
1-[2-(diethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-(2-methoxyphenyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-6-25(7-2)12-13-26-19(16-10-8-9-11-17(16)30-5)18(21(28)23(26)29)20(27)22-14(3)24-15(4)31-22/h8-11,19,28H,6-7,12-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMTWZHPOHINNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=C(N=C(S2)C)C)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(Diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyrrole ring and various functional groups that contribute to its chemical properties and biological efficacy.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Its molecular formula is with a molecular weight of approximately 414.52 g/mol. The presence of diverse functional groups such as diethylamino, thiazole, and methoxyphenyl enhances its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For instance, structural analogs have shown significant antiproliferative effects against multiple cancer cell lines, including HeLa and A549 cells.
- Antimicrobial Effects : Similar compounds in its class have demonstrated antimicrobial activity against a range of bacterial strains, suggesting potential for further exploration in this area.
- Kinase Inhibition : The compound's structure suggests it may interact with kinase enzymes, which play critical roles in cell signaling pathways related to cancer and other diseases.
The mechanism of action for this compound likely involves modulation of key biological pathways through interaction with specific molecular targets, such as enzymes or receptors. The presence of the thiazole and pyrrole moieties may facilitate binding to active sites on proteins, thereby inhibiting their function.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds within the same structural family:
- Antiproliferative Activity :
-
Kinase Inhibition :
- Research on pyrazole-based compounds indicated that structural modifications could lead to selective inhibition of the Akt kinase pathway. Compounds with similar scaffold structures demonstrated IC50 values ranging from 30 nM to 75 nM, highlighting the importance of substituent groups on biological activity .
- Antimicrobial Activity :
Data Tables
The following table summarizes key findings regarding the biological activity of related compounds:
| Compound Name | Biological Activity | IC50 Values (µM) | Target |
|---|---|---|---|
| Compound A | Antiproliferative | 7.76 | HCT116 |
| Compound B | Kinase Inhibition | 30 | Akt |
| Compound C | Antimicrobial | 12 | Various |
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrole derivatives, including this compound. Research has shown that similar compounds can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer), with IC50 values ranging from 0.109 µM to 0.245 µM. The mechanism involves cell cycle arrest at the G0/G1 phase, suggesting its viability as an anticancer agent.
Enzyme Inhibition
The compound's structure allows it to potentially interact with specific enzymes or receptors. Preliminary molecular docking studies suggest that it may act as an inhibitor of dihydrofolate reductase (DHFR), a target for many anticancer drugs. This interaction could enhance the compound's effectiveness compared to existing analogs .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simple precursors. Characterization is performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the structure and purity .
Molecular Docking Studies
Molecular docking studies are crucial for predicting how this compound interacts with biological targets. These studies help in understanding binding affinities and identifying potential therapeutic applications .
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy.
- Enzyme Interaction : Another study focused on the compound's ability to inhibit DHFR, revealing its potential as a novel inhibitor that could surpass existing treatments in terms of efficacy and selectivity .
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of substituted pyrrolones with variations in aryl groups, heterocyclic substituents, and side chains. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings :
Biological Potency: Thiophene-containing analogs (e.g., F3226-1198) exhibit superior inhibitory activity against matriptase (IC₅₀ = 2.6 μM) compared to phenyl-substituted derivatives (IC₅₀ = 7.0 μM) . The target compound’s 2,4-dimethylthiazole group may further modulate selectivity due to enhanced steric and electronic effects. The diethylaminoethyl side chain in the target compound and analogs likely improves solubility and pharmacokinetics compared to simpler pyrrolones.
Structural Influence on Activity: Aryl Groups: 2-Methoxyphenyl (target compound) vs. 3,4-dimethoxyphenyl (): The latter’s additional methoxy group increases electron density but may reduce metabolic stability.
Synthetic Accessibility :
- Analogs in were synthesized via Suzuki-Miyaura coupling, while the target compound likely requires multi-step acylation and alkylation, as seen in and . Yields for such complex pyrrolones range from 39% () to 66% (), depending on the coupling partners.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
